Cas no 1217816-92-6 (rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano3,2-cbenzopyran-5-one)

rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano3,2-cbenzopyran-5-one 化学的及び物理的性質
名前と識別子
-
- rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one
- rac-2-Methyl-2,3-epo
- 1217816-92-6
- DB-266713
- DTXSID80562313
- 8a-Methyl-7-phenyl-7a,8a-dihydro-6H,7H-oxireno[5,6]pyrano[3,2-c][1]benzopyran-6-one
- 14-methyl-11-phenyl-8,13,15-trioxatetracyclo[8.5.0.02,7.012,14]pentadeca-1(10),2,4,6-tetraen-9-one
- rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano3,2-cbenzopyran-5-one
-
- インチ: InChI=1S/C19H14O4/c1-19-17(23-19)14(11-7-3-2-4-8-11)15-16(22-19)12-9-5-6-10-13(12)21-18(15)20/h2-10,14,17H,1H3
- InChIKey: UWQGTFVNMFSCJN-UHFFFAOYSA-N
- ほほえんだ: CC12C(O1)C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5
計算された属性
- せいみつぶんしりょう: 306.08900
- どういたいしつりょう: 306.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 1
- 複雑さ: 562
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- PSA: 51.97000
- LogP: 3.43230
rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano3,2-cbenzopyran-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M304400-10mg |
rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one |
1217816-92-6 | 10mg |
$ 190.00 | 2023-09-07 | ||
TRC | M304400-100mg |
rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one |
1217816-92-6 | 100mg |
$ 1499.00 | 2023-09-07 |
rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano3,2-cbenzopyran-5-one 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano3,2-cbenzopyran-5-oneに関する追加情報
Racemic 2-Methyl-2,3-Epoxy-4-Phenyl-4H-Pyrano[3,2-c]Benzopyran-5-One: A Comprehensive Overview
Racemic 2-Methyl-2,3-Epoxy-4-Phenyl-4H-Pyrano[3,2-c]Benzopyran-5-One, also known by its CAS number 1217816926, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of epoxides and features a unique bicyclic structure that combines a pyrano and benzopyran framework. Its chemical structure is characterized by the presence of an epoxide group at positions 2 and 3, a methyl group at position 2, and a phenyl group at position 4. The compound's name reflects its structural complexity, with the "racemic" designation indicating that it exists as a mixture of two enantiomers in equal proportions.
The synthesis of racemic 2-Methyl-2,3-Epoxy derivatives has been a topic of interest in organic chemistry due to their potential applications in drug design and material science. Recent studies have focused on optimizing synthetic pathways to improve yield and purity while maintaining the stereochemical integrity of the compound. For instance, researchers have explored the use of transition metal catalysts and asymmetric induction techniques to selectively produce enantiopure forms of this compound.
One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. The epoxide group is known to participate in various nucleophilic opening reactions, making it a versatile building block for constructing complex molecular architectures. Recent research has demonstrated that derivatives of this compound can exhibit anti-inflammatory and antioxidant properties, suggesting its potential use in pharmaceuticals.
In addition to its pharmacological applications, racemic 2-Methyl compounds have also been studied for their role in materials science. The rigid bicyclic structure provides mechanical stability, making it a candidate for advanced materials such as high-performance polymers or optoelectronic devices. Researchers are currently investigating how the stereochemistry of this compound affects its physical properties and how these properties can be tailored for specific applications.
The study of pyrano[3,2-c]benzopyran derivatives has also contributed to our understanding of natural product synthesis. This class of compounds is structurally similar to certain alkaloids found in nature, and synthetic analogs may offer insights into their biosynthesis pathways. By mimicking these natural products in the laboratory, chemists can develop novel compounds with improved bioavailability or enhanced therapeutic effects.
From an analytical standpoint, determining the stereochemistry and purity of racemic 2-Methyl compounds remains a challenge. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are commonly employed to characterize these compounds accurately. Recent advancements in computational chemistry have also enabled researchers to predict the physical and chemical properties of these compounds with greater precision.
In conclusion, racemic 2-Methyl-epoxy-phenyl-pyrano[3,2-c]benzopyran-5-one represents a fascinating area of research with diverse applications across multiple disciplines. As our understanding of its chemical properties deepens and new synthetic methods emerge, this compound is poised to play an increasingly important role in both academic research and industrial development.
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